Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound with multifaceted applications in the fields of chemistry, biology, medicine, and industry. Due to its structural composition, it exhibits unique chemical properties and a wide range of reactivity patterns, making it a subject of interest in scientific research.
Scientific Research Applications
Chemistry: In chemistry, ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is utilized as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes allows researchers to investigate cellular processes and molecular interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for drug development, targeting specific diseases or conditions.
Industry: Industrially, this compound finds applications in the development of specialty chemicals, polymers, and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps. Starting from commercially available precursors, the synthesis often includes:
Ethylation: : Introduction of ethoxycarbonyl groups via ethylation reactions.
Nitration: : Incorporation of nitro groups through controlled nitration reactions.
Thiophene Ring Formation: : Construction of the thiophene ring using suitable sulfur-containing reagents.
Amide Bond Formation: : Coupling reactions to form the amide bonds using carbamoylating agents.
Sulfonylation: : Introduction of sulfonyl groups through reactions with sulfonyl chlorides.
Piperazine Carboxylation: : Attachment of piperazine via carboxylation reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic steps, albeit on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms into the molecule, altering its electronic structure.
Reduction: : Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in oxidation state.
Substitution: : Replacement of one functional group by another under suitable conditions.
Oxidation: : Often carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Typically achieved using reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction often result in altered versions of the original compound with modified functional groups, while substitution can introduce entirely new functional groups.
Mechanism of Action
The mechanism of action of ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. It can bind to proteins, enzymes, or receptors, modulating their activity and triggering downstream effects. The pathways involved often depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Similar Compounds:
Ethyl 4-((4-((3-(ethoxycarbonyl)-5-nitrophenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Lacks the thiophene ring, resulting in different reactivity and applications.
Methyl 4-((4-((3-(ethoxycarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Substitutes ethyl with methyl groups, affecting its chemical properties.
Ethyl 4-((4-((3-(methylcarbonyl)-5-nitrothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: : Replaces ethoxycarbonyl with methylcarbonyl, altering its behavior in reactions.
Uniqueness: this compound is unique due to the presence of the thiophene ring and ethoxycarbonyl groups, which confer distinct chemical reactivity and biological interactions. These features make it a valuable compound for diverse scientific research and industrial applications.
Conclusion
This compound is a multifaceted compound with significant potential in various fields. Its unique structure and reactivity patterns make it an intriguing subject for scientific exploration, offering insights and applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 4-[4-[(3-ethoxycarbonyl-5-nitrothiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O9S2/c1-3-33-20(27)16-13-17(25(29)30)35-19(16)22-18(26)14-5-7-15(8-6-14)36(31,32)24-11-9-23(10-12-24)21(28)34-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSQVPCYWVZPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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